1-{4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one
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Overview
Description
1-{4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound featuring a trifluoromethyl group attached to an imidazole ring, which is further connected to a piperidine ring and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound is studied for its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-{4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[4-(methyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one
- 1-{4-[4-(ethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one
Uniqueness
1-{4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c1-2-10(19)18-5-3-8(4-6-18)11-16-7-9(17-11)12(13,14)15/h2,7-8H,1,3-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDNPPPRTDWBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC=C(N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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